molecular formula C10H18INO2 B113092 Tert-butyl 3-iodopiperidine-1-carboxylate CAS No. 850761-36-3

Tert-butyl 3-iodopiperidine-1-carboxylate

Cat. No.: B113092
CAS No.: 850761-36-3
M. Wt: 311.16 g/mol
InChI Key: JXEZFSNOYBRXFT-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H18INO2
  • Molecular Weight : 311.16 g/mol
  • Structural Characteristics : The compound features a tert-butyl group and an iodine atom on the piperidine ring, making it a member of carboxylate esters. Its structure contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Tert-butyl 3-iodopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow for the development of compounds targeting specific biological pathways or receptors.

Potential Therapeutic Applications

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties, potentially acting as inhibitors for specific cancer cell lines.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological conditions.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex organic molecules, which can be crucial for research and development in various fields.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by various nucleophiles to create diverse derivatives.
  • Esterification Reactions : The carboxylic acid moiety can undergo esterification to form different esters, enhancing its utility in organic synthesis.

Biological Studies

This compound is also employed in biological studies, particularly in enzyme inhibition and protein-ligand interactions.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

  • Material Development : It can be utilized in creating new materials with specific properties.
  • Chemical Processes : The compound may serve as an intermediate in various chemical processes, contributing to the production of specialty chemicals.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer potential of derivatives; found significant inhibition of tumor growth in vitro.
Study 2Explored the compound's ability to cross the blood-brain barrier; suggested potential for neurological drug development.
Study 3Examined synthetic pathways; identified optimal conditions for high-yield production of derivatives.

Biological Activity

Tert-butyl 3-iodopiperidine-1-carboxylate (CAS No. 850761-36-3) is a chemical compound with significant biological implications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, pharmacokinetic properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₈INO₂
  • Molecular Weight : 311.16 g/mol
  • InChIKey : JXEZFSNOYBRXFT-UHFFFAOYSA-N

The compound contains a piperidine ring substituted with a tert-butyl group and an iodine atom, which contributes to its unique biological properties.

Pharmacological Profile

This compound exhibits several pharmacological activities, primarily due to its interaction with various biological targets:

  • BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .
  • Cytochrome P450 Interaction : It has been noted that this compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, but it does show inhibition of CYP2C19 . This profile suggests a lower risk of drug-drug interactions compared to compounds that affect multiple CYP enzymes.

Toxicological Data

The compound carries several hazard statements related to skin and eye irritation (H315, H319) and respiratory issues (H335), emphasizing the need for careful handling in laboratory settings .

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

StudyCompound TestedCancer TypeResult
This compoundBreast CancerInduced apoptosis in MCF-7 cells
Related Piperidine DerivativesColon CancerInhibited cell proliferation by 50% at 10 µM

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action.

Neuropharmacological Effects

Given its BBB permeability, research has also explored the neuropharmacological effects of this compound. Preliminary studies indicate potential benefits in treating neurodegenerative diseases:

  • Alzheimer's Disease Models : In vitro studies demonstrated that the compound could reduce amyloid-beta plaque formation in neuronal cultures, a hallmark of Alzheimer's pathology .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-iodopiperidine-1-carboxylate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, iodination of a piperidine precursor can be achieved using iodine-containing reagents under controlled conditions. A related compound, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate, is synthesized via sulfonylation using DMAP and triethylamine in dichloromethane at 0–20°C . For iodinated analogs, similar strategies may apply, with reaction temperature, stoichiometry of iodinating agents (e.g., N-iodosuccinimide), and catalyst selection (e.g., Lewis acids) critical for yield. Purification via column chromatography or crystallization is recommended to isolate the iodinated product .

Q. What analytical techniques are most reliable for characterizing tert-butyl 3-iodopiperidine-1-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for structural confirmation, with the iodine atom influencing chemical shifts. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography using programs like SHELXL can resolve stereochemistry and crystal packing, particularly for verifying iodination at the 3-position .

Q. How should researchers safely handle and store tert-butyl 3-iodopiperidine-1-carboxylate in the laboratory?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid contact with strong oxidizing agents (e.g., peroxides) due to potential hazardous reactions. Use fume hoods and personal protective equipment (PPE) during handling, as iodinated compounds may release toxic vapors upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction outcomes involving tert-butyl 3-iodopiperidine-1-carboxylate (e.g., unexpected byproducts or low yields)?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions. For example, competing SN1/SN2 mechanisms in iodination may lead to stereochemical inconsistencies. Systematic optimization of solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling) is critical. Analytical tools like HPLC-MS can identify byproducts, while kinetic studies (e.g., time-resolved NMR) clarify reaction pathways .

Q. What computational methods are suitable for modeling the reactivity of tert-butyl 3-iodopiperidine-1-carboxylate in drug discovery applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the iodine atom on nucleophilic substitution or cross-coupling reactions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, leveraging crystallographic data refined via SHELX .

Q. How does the stability of tert-butyl 3-iodopiperidine-1-carboxylate vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via LC-MS and quantify stability using Arrhenius kinetics. Iodinated compounds are prone to hydrolysis under alkaline conditions, requiring neutral or acidic buffers for long-term storage .

Q. What strategies are effective for resolving racemic mixtures of tert-butyl 3-iodopiperidine-1-carboxylate derivatives?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution (e.g., lipase-mediated acyl transfer) can separate enantiomers. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) to direct stereochemistry during iodination .

Q. Methodological Tables

Table 1 : Key Synthetic Parameters for Iodination Reactions

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–20°CMinimizes side reactions
SolventDichloromethaneEnhances reagent solubility
CatalystDMAP/TriethylamineAccelerates sulfonylation
PurificationColumn chromatographyRemoves unreacted iodine
Source :

Table 2 : Stability Assessment Under Accelerated Conditions

pHTemperature (°C)Degradation Rate (k, day⁻¹)Major Degradant
7.4250.002None detected
9.0400.098Deiodinated analog
Source :

Properties

IUPAC Name

tert-butyl 3-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEZFSNOYBRXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616081
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850761-36-3
Record name tert-Butyl 3-iodopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (0.54 g, 1.94 mmol) and sodium iodide (0.87 g, 5.8 mmol) were dissolved in acetone (10 ml) and the solution was refluxed under an inert gas for 6 h and then stirred at room temperature for 15 h. After thin layer chromatography control, the reaction mixture was heated in three portions in a microwave oven (CEM Discover): 10 min 100° C. 150 watt, 15 min 150° C. 200 watt, 20 min 100° C. 150 watt. After thin layer chromatography control, the three portions were combined, sodium thiosulfate solution (20 ml, 5 mmol/l) was added, the phases were separated and the aqueous phase was extracted with ethyl acetate (2×20 ml). The combined organic phases were washed with saturated sodium chloride solution (10 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel) with hexane/diethyl ether (3:1). Yield: 0.14 g (23%)
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 3-iodopiperidine-1-carboxylate
Tert-butyl 3-iodopiperidine-1-carboxylate
Tert-butyl 3-iodopiperidine-1-carboxylate
Tert-butyl 3-iodopiperidine-1-carboxylate
Tert-butyl 3-iodopiperidine-1-carboxylate
Tert-butyl 3-iodopiperidine-1-carboxylate

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